![molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2](/img/structure/B1342472.png)
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
概要
説明
“Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate” is a chemical compound with the molecular formula C18H16N4O2 . It is also known by other names such as “methyl 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate” and "methyl 4-methyl-3- [ (4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyridine ring via an amino group. This structure is further linked to a benzoate group via a methyl group . The InChI code for this compound is "1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.35 g/mol . It is a solid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.科学的研究の応用
Electrophoretic Separation
- Application: Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate and its related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), have been used in nonaqueous capillary electrophoretic separation, notably for the analysis of imatinib mesylate (IM) and its related substances. This technique is vital for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Heterocyclic Systems
- Application: This compound is used in the synthesis of various heterocyclic systems. For instance, it plays a role in the preparation of fused pyrimidinones, which are important in pharmaceutical research and development (Toplak et al., 1999).
Anti-Bacterial Activity
- Application: Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes research into novel series of 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2Hchromen-7-yl benzoates, which have shown promising results against various bacterial strains (El-Haggar et al., 2015).
Modification for Analgesic Properties
- Application: Chemical modification involving the displacement of the methyl group in pyrido[1,2-a]pyrimidine nuclei has been explored to enhance analgesic properties. This modification process includes the synthesis of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which have shown increased biological activity (Ukrainets et al., 2015).
Crystallography and Hydrogen Bond Studies
- Application: The compound has been studied in crystallography to understand hydrogen-bonded structures. Research on isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoates, for example, has provided insights into molecular-electronic structures and hydrogen bonding patterns, which are critical for understanding molecular interactions (Portilla et al., 2007).
作用機序
Target of Action
The primary target of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It primarily disrupts the signaling pathways that regulate cell division and growth, leading to the inhibition of cancer cell proliferation . The exact downstream effects can vary depending on the specific type of tyrosine kinase that is inhibited.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting tyrosine kinases, the compound prevents the activation of pathways that promote cell division and growth, thereby inhibiting the proliferation of cancer cells .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction is crucial as it can modulate various signaling pathways involved in cell growth and differentiation. The compound binds to the active site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .
Cellular Effects
This compound exerts various effects on different types of cells. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. By inhibiting tyrosine kinase activity, it disrupts the signaling cascades that promote cell survival and proliferation, thereby inducing programmed cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of tyrosine kinases. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of tyrosine kinases, blocking ATP access and thus inhibiting the enzyme’s catalytic activity. This inhibition leads to a decrease in the phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of tyrosine kinase activity and continuous suppression of cell proliferation. The compound’s efficacy may decrease over extended periods due to potential adaptive mechanisms in cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its clearance from the body and can influence its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQTWNZHCZSRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849235-67-2 | |
| Record name | methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



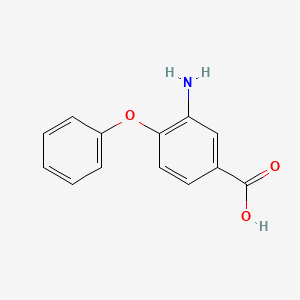
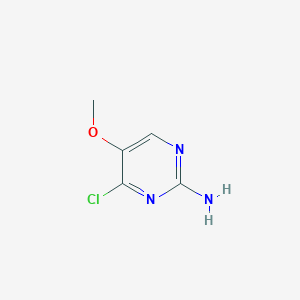
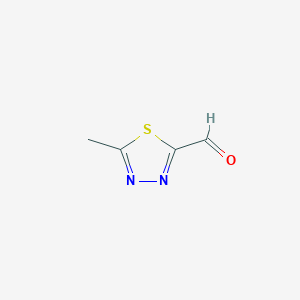


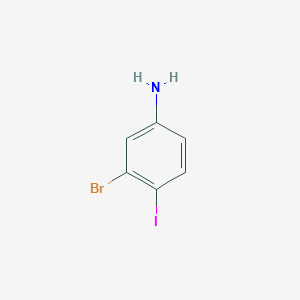
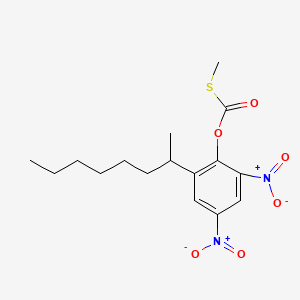
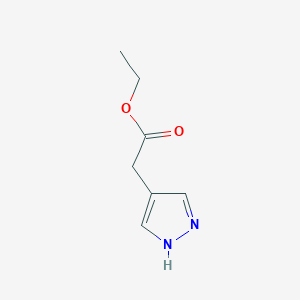
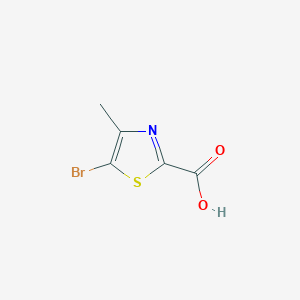

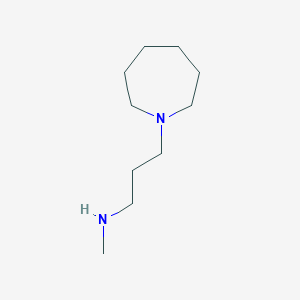

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
